Welcome to the BenchChem Online Store!
molecular formula C10H10N2O B8653208 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one

1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one

Cat. No. B8653208
M. Wt: 174.20 g/mol
InChI Key: BHTOLNUCTNDTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03994920

Procedure details

Condense methyl-o-(p-methoxybenzoyl)benzoate (7 g.) and ethylenediamine (8 ml.) by procedure of Example 1 to obtain 9b-p-methoxyphenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, m.p. 159° C. (elemental analysis confirms the empirical formula C17H16N2O2), reduce with lithium aluminum hydride, and treat with hydrogen chloride as described in Example 1 to obtain 1,2,3,4,5,6-hexahydro-1-(p-methoxyphenyl)-2,5-benzodiazocine dihydrochloride, m.p. 260° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=O)C1C=CC(OC)=CC=1.[CH2:21]([NH2:24])[CH2:22][NH2:23]>>[NH:23]1[CH:10]2[C:5]3[C:4]([C:3](=[O:20])[N:24]2[CH2:21][CH2:22]1)=[CH:9][CH:8]=[CH:7][CH:6]=3

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C(C1=CC=C(C=C1)OC)=O)=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCN2C1C1=CC=CC=C1C2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.